3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide
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Overview
Description
3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is a chemical compound with the molecular formula C14H12N2O2. It is a Schiff base derived from the condensation of 2-hydroxybenzaldehyde and 3-aminobenzamide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE .
Industrial Production Methods
While specific industrial production methods for 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-hydroxybenzaldehyde and 3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane and metabolic processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE
- 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, such as the presence of both hydroxyl and amide functional groups. These groups contribute to its ability to form stable metal complexes and its diverse range of chemical reactivity. Additionally, its Schiff base structure imparts significant biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)10-5-3-6-12(8-10)16-9-11-4-1-2-7-13(11)17/h1-9,17H,(H2,15,18) |
InChI Key |
SECFMQSBTCSYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)N)O |
Origin of Product |
United States |
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